BenchChemオンラインストアへようこそ!

6-Bromo-1-cyclopentyl-3-methyl-1h-indazole

EZH2 inhibition Cancer therapeutics Epigenetics

Avoid irreproducible SAR data—generic indazole cores lack the critical N1-cyclopentyl and C3-methyl substitutions required for potent EZH2 and kinase target engagement. The 6-bromo handle enables rapid Pd-catalyzed diversification. This scaffold is essential for focused library synthesis of selective anticancer and anti-inflammatory agents. For R&D use only; custom synthesis and bulk quantities are available upon request.

Molecular Formula C13H15BrN2
Molecular Weight 279.18 g/mol
CAS No. 947685-08-7
Cat. No. B1397969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-cyclopentyl-3-methyl-1h-indazole
CAS947685-08-7
Molecular FormulaC13H15BrN2
Molecular Weight279.18 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC(=C2)Br)C3CCCC3
InChIInChI=1S/C13H15BrN2/c1-9-12-7-6-10(14)8-13(12)16(15-9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
InChIKeyIRHUFJARLAXULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole: A Strategic Indazole Scaffold for Kinase-Targeted Medicinal Chemistry


6-Bromo-1-cyclopentyl-3-methyl-1H-indazole (CAS 947685-08-7) is a synthetic heterocyclic compound belonging to the indazole family. Indazoles are privileged scaffolds in medicinal chemistry, recognized for their diverse biological activities and their ability to modulate protein kinases, phosphodiesterases, and other therapeutic targets [1]. This specific compound features a unique substitution pattern: a bromine atom at the 6-position, a cyclopentyl group at the N1 position, and a methyl group at the 3-position. This combination of substituents is designed to enhance binding affinity and selectivity for specific kinase ATP-binding pockets, making it a valuable building block for the development of targeted cancer therapies and anti-inflammatory agents [2].

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole Procurement: Why Analog Swaps Compromise Research Integrity


In scientific research, substituting 6-bromo-1-cyclopentyl-3-methyl-1H-indazole with a seemingly similar analog, such as 6-bromo-3-methyl-1H-indazole or 1-cyclopentyl-3-methyl-1H-indazole, can drastically alter experimental outcomes. The specific N1-cyclopentyl and C3-methyl substitutions are critical for achieving the desired steric and electronic interactions within the hydrophobic pockets of target proteins [1]. For instance, the cyclopentyl group significantly enhances binding affinity and selectivity for kinases like EZH2 compared to unsubstituted or smaller alkyl groups [2]. Using a generic indazole core lacking these specific modifications will likely result in reduced potency, altered selectivity profiles, and non-reproducible biological data, ultimately undermining the validity of structure-activity relationship (SAR) studies and drug discovery efforts.

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole: Quantitative Differentiation Evidence for Informed Procurement


Enhanced Binding Affinity and Selectivity in EZH2 Kinase Inhibition

While 6-bromo-1-cyclopentyl-3-methyl-1H-indazole itself has not been directly assayed as an EZH2 inhibitor, its structural analogs—specifically 1-cyclopentyl indazoles with similar substitution patterns—demonstrate a profound and quantifiable advantage in EZH2 binding affinity and selectivity over closely related compounds. The reference compound EPZ005687, which contains a 1-cyclopentyl-6-substituted indazole core, exhibits a Ki of 24 nM for EZH2 [1]. This is a 50-fold selectivity over the closely related EZH1 enzyme and greater than 500-fold selectivity against 15 other protein methyltransferases . In contrast, unsubstituted or smaller alkyl-substituted indazoles typically show significantly lower affinity and selectivity for EZH2, often with Ki values in the micromolar range [2].

EZH2 inhibition Cancer therapeutics Epigenetics

Superior Anti-Proliferative Activity in Cancer Cell Lines via 6-Bromo Indazole Scaffolds

A direct study on 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives, which share the same 6-bromo-1-cyclopentyl core as the target compound, provides quantitative evidence of superior anticancer activity. These derivatives demonstrated significant inhibition of cancer cell viability. Specifically, compounds 11c and 11d from the study showed high inhibitory activity against HEP3BPN 11 (liver) cancer cells, with effects comparable to or exceeding the standard chemotherapeutic agent methotrexate [1]. In contrast, the unsubstituted indazole core and other non-brominated analogs were either inactive or showed significantly reduced potency in the same assays, underscoring the critical role of the 6-bromo substituent and the 1-cyclopentyl group for cytotoxic activity.

Anticancer activity Cytotoxicity Leukemia Breast cancer Liver cancer

Dual Antiangiogenic and Antioxidant Activity Profile for Enhanced Therapeutic Index

Beyond direct cytotoxicity, 6-bromo-1-cyclopentyl indazole derivatives exhibit a multi-faceted mechanism of action. The same study by Sawant et al. demonstrated that compound 11c is a potent antiangiogenic agent, effectively inhibiting key proangiogenic cytokines including TNFα, VEGF, and EGF [1]. Furthermore, several derivatives (11n, 11p, 11q, 11v) displayed significant hydroxyl radical scavenging activity, while others (11c, 11h, 11k) showed potent DPPH radical scavenging activity, comparable to the reference antioxidant ascorbic acid [1]. This dual antiangiogenic and antioxidant profile is a significant differentiation from many standard kinase inhibitors, which often lack these ancillary beneficial effects and can be associated with cardiovascular toxicities.

Antiangiogenic agents Antioxidants Tumor microenvironment

Essential Building Block for Next-Generation EZH2 and Kinase Inhibitors

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole serves as a crucial synthetic intermediate for advanced EZH2 inhibitors and other kinase-targeted agents. Its specific substitution pattern allows for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 6-bromo position to introduce diverse aryl or amine groups [1]. This modularity is essential for optimizing drug-like properties such as potency, selectivity, and pharmacokinetics. In contrast, non-brominated analogs or those lacking the N1-cyclopentyl group severely limit the accessible chemical space and prevent the fine-tuning of molecular interactions required for clinical candidate development.

Chemical synthesis Drug discovery Kinase inhibitors EZH2 Building blocks

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole: Validated Applications in Drug Discovery and Chemical Biology


Development of Selective EZH2 Inhibitors for Precision Oncology

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole is an optimal starting material for synthesizing novel EZH2 inhibitors. The N1-cyclopentyl group, as demonstrated in the clinical candidate EPZ005687, is essential for achieving high binding affinity and selectivity for the EZH2 SET domain [1]. Medicinal chemists can utilize this scaffold to design and synthesize focused libraries, exploring SAR at the 6-position to improve drug-like properties and overcome resistance mechanisms in cancers with EZH2 gain-of-function mutations, such as certain lymphomas and solid tumors [2].

Synthesis of Multifunctional Anticancer Agents with Antiangiogenic and Antioxidant Properties

Research teams aiming to develop 'polypharmacological' anticancer agents will find this compound invaluable. The 6-bromo-1-cyclopentyl indazole core has been validated as a scaffold that can be derivatized to yield compounds with potent direct cytotoxicity, robust antiangiogenic activity (inhibition of TNFα, VEGF, and EGF), and significant antioxidant effects (DPPH and OH radical scavenging) [3]. This multi-targeted approach is highly desirable for overcoming drug resistance and reducing the side effects associated with conventional chemotherapy.

Expanding Chemical Space in Kinase Inhibitor Programs through Modular Derivatization

For broad kinase inhibitor discovery programs, this compound acts as a privileged, versatile core. The bromine atom at the 6-position is a strategic handle for rapid diversification via palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space [4]. By installing various aryl, heteroaryl, or amine groups at this position, researchers can efficiently optimize potency, selectivity, and pharmacokinetic properties against a wide range of kinase targets, accelerating hit-to-lead and lead optimization campaigns.

Quote Request

Request a Quote for 6-Bromo-1-cyclopentyl-3-methyl-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.